

# 2,4,5-Trifluoro-3-methoxybenzoic acid melting point and boiling point

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-methoxybenzoic acid

Cat. No.: B078240

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,4,5-Trifluoro-3-methoxybenzoic Acid**

This technical guide provides a comprehensive overview of the melting and boiling points of **2,4,5-Trifluoro-3-methoxybenzoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for thermal analysis, and a representative synthetic pathway.

## Physicochemical Properties

**2,4,5-Trifluoro-3-methoxybenzoic acid** is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.<sup>[1]</sup> Its physical properties are crucial for its handling, reaction optimization, and characterization.

## Data Summary

The quantitative physicochemical data for **2,4,5-Trifluoro-3-methoxybenzoic acid** are summarized in the table below. It is important to note that different sources report slightly different melting point ranges, which can be attributed to variations in purity and analytical methods.

| Property            | Value                                                       | Source(s)                           |
|---------------------|-------------------------------------------------------------|-------------------------------------|
| Melting Point       | 116 - 119 °C                                                | Chem-Impex[1]                       |
| 105 - 112 °C (lit.) | Sigma-Aldrich,<br>ChemicalBook[2][3]                        |                                     |
| Boiling Point       | Data not readily available                                  | N/A                                 |
| Molecular Formula   | C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub> | PubChem[4]                          |
| Molecular Weight    | 206.12 g/mol                                                | PubChem[4]                          |
| CAS Number          | 112811-65-1                                                 | PubChem[4]                          |
| Appearance          | White to almost white powder<br>or crystals                 | Chem-Impex[1]                       |
| Purity              | ≥ 95%                                                       | Sigma-Aldrich, Chem-Impex[1]<br>[2] |
| Synonyms            | 2,4,5-Trifluoro-m-anisic acid                               | Chem-Impex[1]                       |

Note: The boiling point for this compound is not consistently reported in standard chemical literature, likely due to its high melting point and potential for decomposition at elevated temperatures.

## Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[5] The following sections describe standard laboratory methodologies for these measurements.

### Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[6]

**Principle:** A small, finely powdered sample is heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the point at which the entire

sample becomes liquid is recorded as the melting point range.[\[7\]](#) A narrow range (0.5-1.0°C) is indicative of a pure compound.

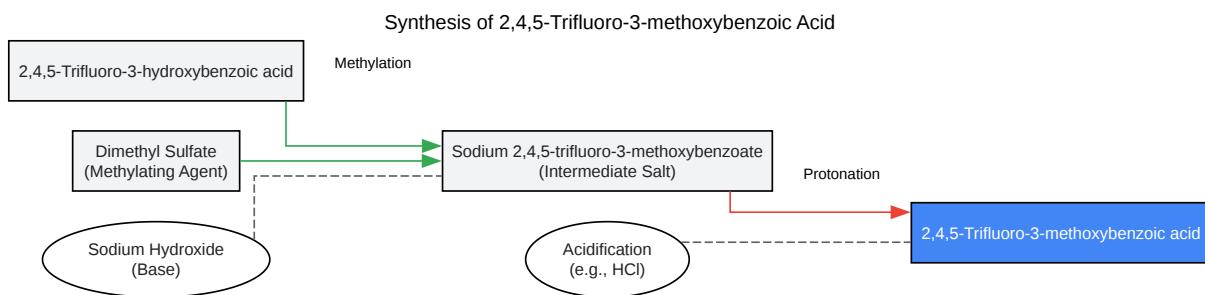
Methodology:

- Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[\[5\]](#)[\[6\]](#)
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[8\]](#)
- Apparatus Setup: The capillary tube is placed in a heating block (e.g., a Mel-Temp or Thiele tube apparatus) adjacent to a calibrated thermometer or temperature sensor.[\[7\]](#)
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[\[8\]](#)
- Observation: The temperatures at which melting begins and is complete are precisely recorded. This provides the melting point range.

## Boiling Point Determination (Microscale/Thiele Tube Method)

For determining the boiling point of small quantities of liquid, the microscale method using a Thiele tube is efficient and requires minimal sample.[\[9\]](#)

**Principle:** The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[\[10\]](#) At this temperature, a rapid and continuous stream of bubbles will emerge from a small, inverted capillary tube submerged in the heated liquid.


Methodology:

- Sample Preparation: Approximately 0.5 mL of the liquid is placed into a small test tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9][11]
- Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[10]
- Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.
- Recording: The heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]

## Synthesis Pathway Visualization

**2,4,5-Trifluoro-3-methoxybenzoic acid** is an important building block in organic synthesis. One common industrial preparation involves the methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid.[12] The logical workflow for this synthesis step is illustrated below.



[Click to download full resolution via product page](#)

Caption: Key step in the industrial synthesis of the target compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,5-Trifluoro-3-methoxybenzoic acid 95 112811-65-1 [sigmaaldrich.com]
- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]
- 4. 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,4,5-Trifluoro-3-methoxybenzoic acid melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078240#2-4-5-trifluoro-3-methoxybenzoic-acid-melting-point-and-boiling-point>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)